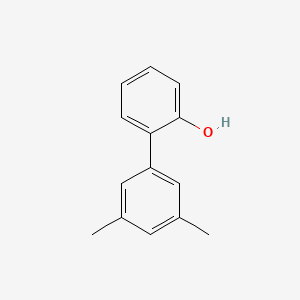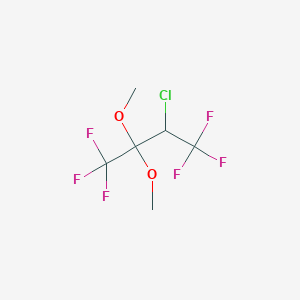
3-Amino-1-tetradecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-tetradecanol, also known as 3-AT, is an organic compound with the formula C14H31NO2. It is a primary amine derived from tetradecanoic acid, and is a precursor to many important compounds with both pharmaceutical and industrial applications. 3-AT is used as an intermediate in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and other specialty chemicals. In addition, 3-AT has been studied for its potential as a therapeutic agent for a variety of conditions, including Parkinson’s disease, cancer, and Alzheimer’s disease.
科学研究应用
3-Amino-1-tetradecanol is used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry. In drug design, this compound is used as a precursor for the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and other specialty chemicals. In drug delivery, this compound is used as a surfactant to increase the solubility of drugs, allowing them to be more easily absorbed by the body. In biochemistry, this compound is used as a substrate for various enzymes, such as proteases, to study their activity.
作用机制
The mechanism of action of 3-Amino-1-tetradecanol is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes, including proteases, to modulate their activity. In addition, this compound has been shown to bind to certain receptors in the brain, including the dopamine receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, potentially due to its ability to bind to dopamine receptors in the brain. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 3-Amino-1-tetradecanol in laboratory experiments include its low cost, the fact that it is commercially available, and its stability in aqueous solutions. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
未来方向
Future research on 3-Amino-1-tetradecanol may focus on its potential therapeutic applications, such as its use in the treatment of Parkinson’s disease, cancer, and Alzheimer’s disease. In addition, further research may focus on its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the risk of cardiovascular disease. Finally, research may focus on its potential use as a surfactant for drug delivery, as well as its potential to act as a substrate for various enzymes.
合成方法
The most commonly used method for the synthesis of 3-Amino-1-tetradecanol is the reaction of tetradecanoic acid with ammonia in the presence of a catalyst. This reaction yields a product with an amine group attached to the carbon chain, which is then further reacted with an alcohol to yield this compound. The reaction is typically performed in aqueous solution at a temperature of approximately 120°C. The reaction can also be performed in the presence of a base, such as sodium hydroxide, to increase the yield of the reaction.
属性
IUPAC Name |
3-aminotetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-14(15)12-13-16/h14,16H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKAOJMSZNYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)






